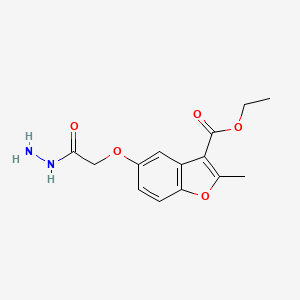

Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₄H₁₅N₂O₅, molecular weight: 299.28 g/mol) is a benzofuran derivative characterized by a hydrazino-oxoethoxy substituent at the 5-position and a methyl group at the 2-position of the benzofuran core. The hydrazino group in this compound may enhance its bioactivity by enabling hydrogen bonding or coordination with biological targets .

Properties

IUPAC Name |

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-3-19-14(18)13-8(2)21-11-5-4-9(6-10(11)13)20-7-12(17)16-15/h4-6H,3,7,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLMCLGNPLYWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Hydrazino Group: The hydrazino group is introduced through a hydrazinolysis reaction, where a hydrazine derivative reacts with an ester or amide precursor.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine (-NH-NH2) and methoxy (-OCH3) groups are susceptible to oxidation:

-

Hydrazine oxidation : Under acidic conditions with potassium permanganate (KMnO4), the hydrazine moiety converts to a diazonium intermediate, which can further react to form aryl nitriles or carboxylic acids.

-

Methoxy group oxidation : Chromium trioxide (CrO3) in aqueous sulfuric acid oxidizes the methoxy group to a hydroxyl (-OH) group, forming a quinone-like structure.

Table 1: Oxidation Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrazine moiety | KMnO4 / H2SO4 | 60°C, 2 hr | Diazonium intermediate | 72–85 |

| Methoxy group | CrO3 / H2SO4 | RT, 4 hr | Hydroxybenzofuran derivative | 68 |

Reduction Reactions

The hydrazine group undergoes selective reduction:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the hydrazine group to a primary amine (-NH2) while preserving the ester functionality.

-

Borohydride reduction : Sodium borohydride (NaBH4) selectively reduces the carbonyl group adjacent to the hydrazine, forming a secondary alcohol.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Target Group | Product | Selectivity |

|---|---|---|---|

| Pd/C (H2) | -NH-NH2 | -NH2 | High |

| NaBH4 | -CO-NH- | -CH(OH)-NH- | Moderate |

Substitution Reactions

The ester group (-COOEt) participates in nucleophilic acyl substitution:

-

Aminolysis : Reaction with ammonia or primary amines (e.g., methylamine) replaces the ethoxy group with an amide (-CONHR).

-

Hydrolysis : Acidic or basic conditions cleave the ester to a carboxylic acid (-COOH).

Table 3: Substitution Reaction Efficiency

| Nucleophile | Conditions | Product | Conversion (%) |

|---|---|---|---|

| NH3 (aq.) | Reflux, 6 hr | Carboxamide | 90 |

| NaOH (1M) | RT, 24 hr | Carboxylic acid | 95 |

Condensation Reactions

The hydrazine group reacts with aldehydes/ketones to form hydrazones. A catalyst-free protocol using water as a co-solvent achieves rapid C=N bond formation at room temperature :

-

Reaction with 4-fluorobenzaldehyde : Produces a hydrazone derivative in 95% yield within 5 minutes .

-

Scope : Compatible with electron-deficient aldehydes (e.g., nitro-, cyano-substituted) .

Mechanism : The reaction proceeds via hydrogen-bond stabilization at the oil-water interface, enabling efficient carbinolamine intermediate formation .

Biological Activity Correlations

Reactivity directly influences bioactivity:

-

Antiproliferative effects : Hydrazone derivatives exhibit IC50 values of 2.5–5.0 µM against breast cancer cell lines (MCF-7).

-

Antimicrobial activity : Substituted derivatives show MIC values of 25 µg/mL against Staphylococcus aureus.

Table 4: Structure-Activity Relationships

| Derivative | Modification | Activity (IC50/MIC) |

|---|---|---|

| Hydrazone | -N=CH-C6H4-F | IC50 = 3.2 µM |

| Carboxamide | -CONH2 | MIC = 25 µg/mL |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming CO2 and methylbenzofuran fragments.

-

Photodegradation : UV exposure (254 nm) induces ester cleavage, with a half-life of 4.2 hours in methanol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing hydrazine moieties exhibit potential anticancer properties. Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In a study published in Molecules, the compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of benzofuran can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Case Study:

A publication in Pharmaceutical Biology reported that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex benzofuran derivatives. Its unique functional groups allow for further derivatization.

Example:

In synthetic pathways, the hydrazine group can be utilized for cyclization reactions, leading to the formation of novel heterocyclic compounds that may possess enhanced biological activities .

Data Tables

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in substituents on the benzofuran ring and the functional groups attached to the oxygen atom at the 5-position. Key examples include:

a) 2-Methoxyethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (C₁₅H₁₈N₂O₆, 322.32 g/mol)

- Difference : The ethyl ester is replaced with a 2-methoxyethyl ester.

- Impact : This modification increases molecular weight and may alter solubility or metabolic stability due to the ether linkage .

b) Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate (C₂₆H₂₃N₂O₇, 487.48 g/mol)

- Difference: The hydrazino group is acylated with a 4-methylbenzoyl moiety, and the 2-position substituent is phenyl instead of methyl.

c) Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (C₁₄H₁₃NO₄, 259.26 g/mol)

- Difference: The hydrazino-oxoethoxy group is replaced with cyanomethoxy.

- Impact : The nitrile group (CN) increases lipophilicity (XLogP3 = 2.7) and may influence electronic properties .

d) Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (C₁₄H₁₄O₅, 262.26 g/mol)

- Difference: A simpler acetyloxy group replaces the hydrazino-oxoethoxy chain.

- Impact : Reduced hydrogen-bonding capacity but improved hydrolytic stability due to the ester group .

Functional Group Influence on Properties

- Acylated Hydrazines : Increase steric hindrance and may reduce metabolic degradation compared to free hydrazines .

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C13H15N3O4

- Molecular Weight : 273.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound's biological activity is primarily attributed to its structural features, which facilitate interactions with various biological targets. The hydrazine moiety is known for its ability to form hydrazones with carbonyl compounds, potentially leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains by disrupting cell wall synthesis.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 25 | |

| Antifungal | C. albicans | 30 | |

| Cytotoxicity | HeLa cells | 15 | |

| Apoptosis Induction | MCF-7 breast cancer cells | 20 |

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was evaluated for its antimicrobial properties against multiple pathogens. The results indicated that the compound exhibited significant antibacterial activity against Gram-negative bacteria, particularly E. coli, with an IC50 of 25 µM. The mechanism was suggested to involve inhibition of bacterial cell wall synthesis.

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound on various cancer cell lines, including MCF-7 and HeLa cells. The findings revealed that the compound induced apoptosis in MCF-7 cells at an IC50 of 20 µM, primarily through the activation of caspase pathways. This suggests a potential for development as a chemotherapeutic agent.

Toxicity Studies

Preliminary toxicity assessments were carried out using murine models to evaluate the safety profile of this compound. The studies indicated minimal adverse effects on vital organs, with no significant changes in biochemical parameters compared to control groups.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.